3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid is a chemical compound characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of difluoromethylated pyrazole with appropriate reagents under controlled conditions. For instance, the difluoromethylation process can be achieved using difluorocarbene reagents, which are known for their efficiency in introducing difluoromethyl groups into organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as the preparation of intermediates, purification, and final product isolation. Techniques like distillation, crystallization, and chromatography are commonly employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of difluoromethylated compounds .
Scientific Research Applications
3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The nitro group may participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares structural similarities but differs in the position of functional groups.
3,4-Disubstituted-3-(difluoromethyl)pyrazoles: These compounds also contain difluoromethyl groups and exhibit similar biological activities
Uniqueness
3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances stability, while the nitro group provides potential for redox activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4/c1-4(9(15)16)3-13-5(2)7(14(17)18)6(12-13)8(10)11/h4,8H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRNTYIVKAAJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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